![molecular formula C22H22N2O4S B2800036 4-[(4-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111164-58-9](/img/structure/B2800036.png)
4-[(4-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline, also known as MPSPQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. MPSPQ is a quinoline derivative that has been shown to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
Crystal Structures and Synthetic Methodologies
One study focuses on the crystal structures of quinoline derivatives, highlighting their active in-vitro studies against multidrug-resistant tuberculosis strains. The compounds exhibit unique molecular conformations that do not directly correlate with their anti-TB activity, suggesting that their biological efficacy may be influenced by factors beyond mere structure (Souza et al., 2013).
Antimicrobial Activities
Quinoxaline sulfonamides, synthesized from quinoxaline derivatives similar to the target molecule, showed significant antibacterial activities against Staphylococcus spp. and Escherichia coli. This suggests a potential application in the development of new antimicrobial agents (Alavi et al., 2017).
Anticancer Properties
The synthesis and evaluation of quinoline derivatives with varying sulfonamide groups have been explored for their potential anticancer activities. One such study discovered compounds exhibiting significant growth inhibitory effects on various human cancer cell lines, underscoring the therapeutic potential of these derivatives in oncology (Harishkumar et al., 2018).
Molecular Docking and Drug Design
Further research into quinoline derivatives includes molecular docking studies to understand their binding modes with target proteins for antibacterial and antifungal activities. This computational approach aids in the design of molecules with improved efficacy and specificity towards certain biological targets (Desai et al., 2017).
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-16-9-11-17(12-10-16)29(26,27)21-18-7-3-4-8-20(18)23-15-19(21)22(25)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHYRSFULXZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
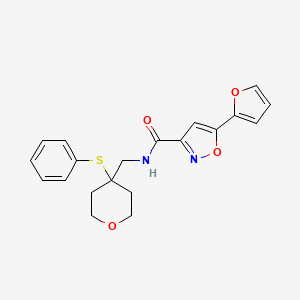
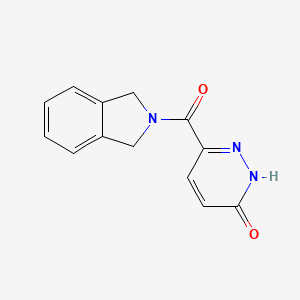
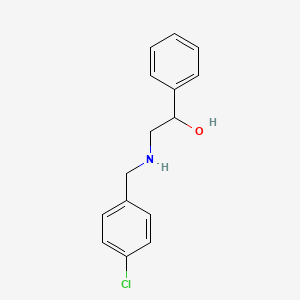
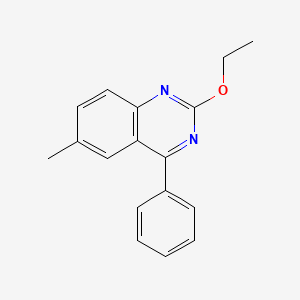
![4-[(3,4-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2799961.png)
![N-(quinolin-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799964.png)
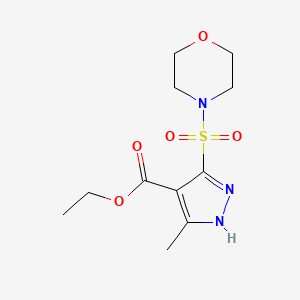
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2799966.png)
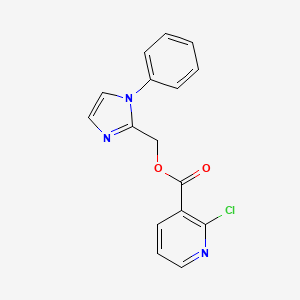
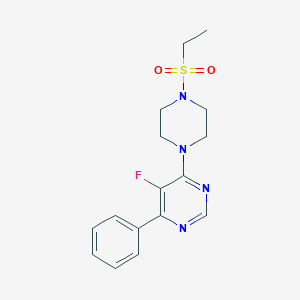
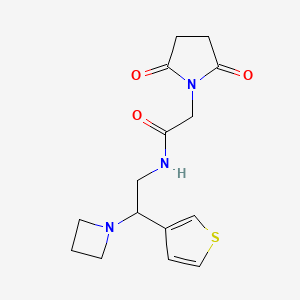
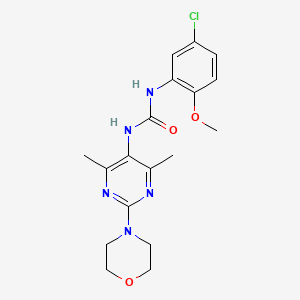
![6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2799971.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2799972.png)
